molecular formula C17H14N2O2 B2641055 4-[4-(4-methoxyphenyl)pyrimidin-2-yl]phenol CAS No. 477846-93-8

4-[4-(4-methoxyphenyl)pyrimidin-2-yl]phenol

Cat. No.: B2641055
CAS No.: 477846-93-8
M. Wt: 278.311
InChI Key: DKFBCULBTJRMBM-UHFFFAOYSA-N
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Description

4-[4-(4-methoxyphenyl)pyrimidin-2-yl]phenol is an organic compound that belongs to the class of pyrimidine derivatives This compound is characterized by the presence of a pyrimidine ring substituted with a 4-methoxyphenyl group and a phenol group

Scientific Research Applications

4-[4-(4-methoxyphenyl)pyrimidin-2-yl]phenol has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anticancer, antiviral, and anti-inflammatory activities.

    Industry: Utilized in the development of advanced materials, such as polymers and dyes, due to its unique chemical properties.

Mechanism of Action

While the specific mechanism of action for “4-[4-(4-Methoxyphenyl)-2-pyrimidinyl]benzenol” is not available, a related study on triazole-pyrimidine hybrids suggests that these compounds exhibit neuroprotective and anti-inflammatory properties. They inhibit nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells .

Future Directions

While specific future directions for “4-[4-(4-Methoxyphenyl)-2-pyrimidinyl]benzenol” are not available, a related study on triazole-pyrimidine hybrids suggests that these compounds could potentially be developed as neuroprotective and anti-neuroinflammatory agents .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(4-methoxyphenyl)pyrimidin-2-yl]phenol typically involves the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a β-diketone and a guanidine derivative under acidic conditions.

    Substitution with 4-Methoxyphenyl Group:

    Attachment of the Phenol Group: The phenol group can be introduced via a coupling reaction, such as the Suzuki-Miyaura cross-coupling reaction, using a boronic acid derivative of phenol and a halogenated pyrimidine intermediate.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods typically utilize optimized reaction conditions, such as controlled temperature, pressure, and the use of catalysts to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-[4-(4-methoxyphenyl)pyrimidin-2-yl]phenol undergoes various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The pyrimidine ring can be reduced to form dihydropyrimidine derivatives using reducing agents such as sodium borohydride.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂)

    Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

    Substitution: Halogenated precursors, nucleophiles (e.g., amines, thiols)

Major Products

    Oxidation: Quinones

    Reduction: Dihydropyrimidine derivatives

    Substitution: Various substituted pyrimidine derivatives

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-Methoxyphenyl)-2-pyrimidinamine
  • 4-(4-Methylphenyl)-2,2’:6’,2’'-terpyridine
  • 2-(4-Methoxyphenyl)pyrimidine

Uniqueness

4-[4-(4-methoxyphenyl)pyrimidin-2-yl]phenol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a pyrimidine ring with both a 4-methoxyphenyl group and a phenol group sets it apart from other similar compounds, making it a valuable molecule for various research applications.

Properties

IUPAC Name

4-[4-(4-methoxyphenyl)pyrimidin-2-yl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O2/c1-21-15-8-4-12(5-9-15)16-10-11-18-17(19-16)13-2-6-14(20)7-3-13/h2-11,20H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKFBCULBTJRMBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NC(=NC=C2)C3=CC=C(C=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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